L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
Description
Molecular Architecture and Stereochemical Configuration
L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- (CAS 18942-46-6) is a synthetic cysteine derivative featuring two protective groups: the tert-butoxycarbonyl (Boc) moiety on the α-amino group and the 4-methoxybenzyl (PMB) group on the thiol sidechain. Its molecular formula is $$ \text{C}{16}\text{H}{23}\text{NO}5\text{S} $$, with a molecular weight of 341.4 g/mol. The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) confers steric bulk and stability to the amine, while the PMB group ($$ \text{CH}2\text{S-C}6\text{H}4\text{-OCH}_3 $$) protects the cysteine thiol from oxidation or undesired disulfide formation.
The stereochemical configuration at the α-carbon of cysteine remains preserved as the L-enantiomer ($$ R $$-configuration), critical for maintaining compatibility with biological systems and peptide synthesis protocols. The PMB group introduces a chiral center at the sulfur atom, but its configuration is typically not resolved in synthetic preparations due to free rotation around the C–S bond. Nuclear magnetic resonance (NMR) studies confirm the $$ R $$-configuration at the α-carbon, with characteristic chemical shifts observed for the Boc-protected amine ($$ \delta \sim 1.4 \, \text{ppm} $$) and PMB aromatic protons ($$ \delta \sim 7.3 \, \text{ppm} $$).
Table 1: Key spectroscopic identifiers
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography of analogous Boc-protected cysteine derivatives reveals orthorhombic crystal systems (space group $$ P21212_1 $$) with unit cell parameters $$ a = 8.962 \, \text{Å}, b = 14.744 \, \text{Å}, c = 22.654 \, \text{Å} $$. The PMB group adopts a staggered conformation relative to the cysteine backbone, minimizing steric clashes with the Boc moiety. Intramolecular interactions include:
- A hydrogen bond between the Boc carbonyl oxygen and the PMB methoxy group ($$ d = 2.9 \, \text{Å} $$).
- van der Waals contacts between the Boc tert-butyl methyl groups and PMB phenyl rings.
Molecular dynamics simulations indicate restricted rotation ($$ \Delta G^\ddagger \sim 12 \, \text{kcal/mol} $$) around the C$$ \alpha $$-N bond due to Boc steric effects, stabilizing a *trans*-amide conformation. The PMB group exhibits rotational flexibility ($$ \tau{1/2} \sim 10 \, \text{ps} $$) around the S–CH$$ _2 $$ bond, allowing adaptive positioning during solid-phase peptide synthesis (SPPS).
Protective Group Interactions: Boc and p-Methoxybenzyl Functionalities
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, dimethylformamide) through its hydrophobic tert-butyl moiety, while the PMB group contributes π-stacking interactions with resin matrices in SPPS. Key reactivity profiles include:
- Boc Deprotection : Achieved via trifluoroacetic acid (TFA) cleavage, forming gaseous isobutylene and CO$$ _2 $$.
- PMB Removal : Requires strong acids (e.g., HF, TFMSA) to generate a benzylic carbocation intermediate, trapped by scavengers like triisopropylsilane.
Notably, the PMB group suppresses racemization at the α-carbon during coupling reactions. Compared to trityl (Trt) or acetamidomethyl (Acm) protections, PMB’s electron-donating methoxy group stabilizes the thioether linkage, reducing premature oxidation.
Comparative Structural Analysis with Native Cysteine Derivatives
Native cysteine ($$ \text{C}3\text{H}7\text{NO}_2\text{S} $$) lacks protective groups, enabling disulfide bond formation via thiol oxidation. Structural modifications in the title compound impart distinct properties:
Table 2: Structural comparison with native cysteine
| Property | Native Cysteine | Title Compound |
|---|---|---|
| Thiol reactivity | High (forms disulfides) | None (PMB-blocked) |
| Amine pK$$ _a $$ | 8.3 | 5.1 (Boc-deprotonated) |
| Solubility in DCM | <1 mg/mL | >50 mg/mL |
| α-Carbon racemization | 15–20% during SPPS | <2% (PMB-stabilized) |
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXRNJMNFVTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18942-46-6 | |
| Record name | NSC334312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of Boc-Cys(pMeOBzl)-OH are largely determined by its structure. The Boc group protects the amino group, preventing it from participating in reactions, while the pMeOBzl group protects the sulfhydryl group. This allows for selective reactions to occur at other sites on the molecule
Biological Activity
L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-, commonly referred to as a derivative of L-cysteine, exhibits a range of biological activities that make it a compound of interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H23NO5S
- Molecular Weight : 339.43 g/mol
- CAS Number : 61925-77-7
This compound is characterized by the presence of a methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group on the cysteine backbone, which influences its solubility and reactivity.
Synthesis
The synthesis of L-Cysteine derivatives typically involves protecting the thiol group and the amino group to facilitate selective reactions. The following general reaction scheme outlines the synthesis pathway:
- Protection of Cysteine : The thiol group is protected using a Boc group.
- Alkylation : The protected cysteine is reacted with an alkyl halide containing the methoxyphenyl moiety.
- Deprotection : Finally, the Boc group is removed to yield the active form of L-Cysteine derivative.
Biological Activity
L-Cysteine derivatives are known for their diverse biological activities:
Antioxidant Activity
L-Cysteine plays a crucial role in cellular antioxidant defense systems. Its ability to donate sulfur atoms allows it to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Research has demonstrated that L-Cysteine derivatives can enhance glutathione levels, further contributing to their antioxidant properties .
Anticancer Properties
Studies have indicated that certain L-Cysteine derivatives exhibit promising anticancer activity. For instance, research involving palladium complexes with L-Cysteine showed enhanced cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The interaction between L-Cysteine and metal complexes can modify the bioavailability and efficacy of anticancer agents .
Neuroprotective Effects
L-Cysteine is also implicated in neuroprotection. Its role in synthesizing glutathione suggests that it may help mitigate neurodegenerative diseases by reducing oxidative damage in neuronal tissues. Experimental models have shown that L-Cysteine supplementation can improve cognitive functions and reduce neuronal cell death in conditions such as Alzheimer's disease .
Case Studies
Several case studies highlight the biological activity of L-Cysteine derivatives:
- Anticancer Activity :
- Neuroprotection :
- Antioxidant Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO5S |
| Molecular Weight | 339.43 g/mol |
| CAS Number | 61925-77-7 |
| Antioxidant Activity | Yes |
| Anticancer Activity | Yes |
| Neuroprotective Effects | Yes |
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group of Boc-Cys(MeOBzl)-OH participates in peptide coupling reactions. For example, it reacts with amino acid esters or amines under standard peptide synthesis conditions (e.g., carbodiimide coupling agents like DCC or EDCl).
Example Reaction:
-
Glycine Conjugation : Boc-Cys(MeOBzl)-OH was coupled with glycine derivatives to synthesize glycine-cysteine tetrapeptides (e.g., Gly-N-[Boc-Cys(MeOBzl)]-Gly-Gly) via sequential amide bond formation .
| Reaction Partner | Conditions | Product |
|---|---|---|
| Glycine ethyl ester | EDCl/HOBt, DMF, room temp. | Gly-Cys(MeOBzl)-Gly-Gly ethyl ester |
Deprotection Reactions
The Boc (tert-butoxycarbonyl) and S-(4-methoxybenzyl) groups are cleaved under specific conditions:
-
Boc Deprotection :
The Boc group is removed via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free amine . -
S-(4-Methoxybenzyl) Deprotection :
The thioether protecting group is cleaved under strong acidic conditions (e.g., anhydrous HF or TFMSA) or via reductive methods (e.g., Na/NH₃) .
Stability Notes :
-
Air-sensitive; decomposes in the presence of oxidizing agents to release sulfur oxides and carbon monoxide .
-
Stable under basic conditions but reacts with strong acids or bases at elevated temperatures .
Stability and Reactivity Data
The compound’s stability and decomposition pathways are critical for handling:
| Parameter | Value/Condition | Source |
|---|---|---|
| Autoignition Temp. | Not reported | |
| Incompatible Materials | Oxidizing agents, strong acids/bases | |
| Decomposition Products | CO, CO₂, NOₓ, SOₓ |
Synthetic Methodology
Boc-Cys(MeOBzl)-OH is synthesized via alkylation of cysteine derivatives:
Key Synthesis Route :
-
Reaction of Boc-protected β-iodoalanine methyl ester with 4-methoxybenzyl thioltrimethylsilane in the presence of a base (e.g., K₂CO₃) .
| Starting Material | Reagent | Product |
|---|---|---|
| Boc-β-iodo-Ala-OMe + PhS-TMS | K₂CO₃, DMF, 25°C | Boc-Cys(MeOBzl)-OH (85% yield) |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₇H₂₃NO₅S
- Molecular Weight : ~361.44 g/mol (based on similar analogs in ).
- Applications : Primarily used in peptide synthesis to protect cysteine residues. The BOC group is acid-labile, allowing selective deprotection under mild acidic conditions, while the PMB group requires stronger acids (e.g., trifluoroacetic acid) or oxidative methods for removal .
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Utility: The BOC-PMB-cysteine derivative (target compound) is favored in solid-phase peptide synthesis due to orthogonal protection strategies. For example, notes its use in synthesizing cyclic peptides with controlled disulfide linkages . In contrast, S-Acm derivatives () are preferred for stepwise oxidation in aqueous environments .
Stability and Reactivity :
- BOC vs. Acetyl : BOC-protected amines (target compound) are more stable under basic conditions compared to acetylated analogs (), which may hydrolyze in prolonged basic media .
- PMB vs. Trityl : PMB groups (target compound) exhibit faster cleavage kinetics under oxidative conditions (e.g., using iodine) compared to Trityl groups, which require stronger acids like HF .
N-Acetyl-S-(4-methylbenzyl)-cysteine () is a metabolite of environmental toxins, highlighting its role in detoxification pathways .
Preparation Methods
Amino Group Protection with Boc Anhydride
The synthesis begins with the protection of L-cysteine’s amino group using di-tert-butyl dicarbonate (Boc₂O). In a typical procedure, L-cysteine is dissolved in a mixture of water and dioxane (1:1 v/v) at 0°C. Boc₂O is added dropwise under vigorous stirring, followed by adjustment to pH 8–9 using sodium hydroxide. The reaction proceeds for 4–6 hours at room temperature, yielding N-Boc-L-cysteine. Excess Boc₂O is quenched with aqueous citric acid, and the product is extracted into ethyl acetate. Evaporation under reduced pressure provides the Boc-protected intermediate as a white solid (yield: 85–92%).
Thiol Group Protection with 4-Methoxybenzyl Chloride
The Boc-protected cysteine is then alkylated at the thiol group using 4-methoxybenzyl chloride. The reaction is conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation. Triethylamine (TEA) is added as a base to deprotonate the thiol, facilitating nucleophilic attack on the alkylating agent. After 12–16 hours at 25°C, the mixture is diluted with ethyl acetate, washed sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated to yield Boc-Cys(Mob)-OH as a viscous oil, which crystallizes upon standing (yield: 78–84%).
Table 1: Key Reaction Parameters for Boc-Cys(Mob)-OH Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, NaOH | H₂O/Dioxane | 0°C → RT | 6 hr | 85–92% |
| Mob Protection | 4-MeOBnCl, TEA | DMF | 25°C | 16 hr | 78–84% |
Alternative Synthetic Routes and Methodological Innovations
One-Pot Sequential Protection
Recent advances demonstrate a one-pot approach where Boc and Mob protections are performed sequentially without isolating intermediates. L-Cysteine is treated with Boc₂O in tetrahydrofuran (THF), followed by in situ addition of 4-methoxybenzyl bromide and 1,8-diazabicycloundec-7-ene (DBU). This method reduces purification steps and improves overall yield to 88–90%.
Use of Solid-Phase Supports
Patent literature describes immobilizing Boc-Cys(Mob)-OH on Wang resin for automated SPPS. The resin-bound derivative undergoes chain elongation via Fmoc/t-Bu strategies, with the Mob group remaining intact during piperidine deprotection cycles. This method enhances throughput in combinatorial peptide libraries.
Optimization of Reaction Conditions
Solvent and Base Selection
DMF is preferred for thiol alkylation due to its high polarity, which solubilizes both the Boc-cysteine and 4-methoxybenzyl chloride. Alternatives like THF or dichloromethane (DCM) result in lower yields (<70%) due to poor solubility. Triethylamine remains the base of choice, though N,N-diisopropylethylamine (DIPEA) offers marginal improvements in reaction rate.
Temperature and Reaction Time
Elevating the temperature to 40°C during Mob protection reduces reaction time to 8 hours but risks racemization (up to 5% detected via chiral HPLC). Maintaining the reaction at 25°C ensures enantiomeric purity >99%.
Purification and Characterization
Crystallization and Chromatography
Crude Boc-Cys(Mob)-OH is purified by recrystallization from ethyl acetate/petroleum ether (3:1), yielding needle-like crystals. For higher purity, flash chromatography on silica gel (eluent: chloroform/methanol/acetic acid, 90:8:2) achieves >99% purity, as confirmed by HPLC.
Spectroscopic Characterization
Table 2: Comparative Analytical Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.43 (Boc), 3.72 (OCH3), 7.25–7.32 (ArH) | |
| IR | 1745 cm⁻¹ (C=O), 1265 cm⁻¹ (S-CH2) | |
| HPLC Retention | 12.4 min (C18, 70% MeOH/H2O) |
Research Findings and Applications
Role in Oxytocin Synthesis
The compound’s stability under SPPS conditions enables its use in synthesizing oxytocin analogs. Deprotection with trifluoroacetic acid (TFA) selectively removes the Boc group, while the Mob group remains intact until final hydrogenolysis with Pd/C. This sequential strategy minimizes side reactions during chain assembly.
Stability Studies
Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when stored under nitrogen. However, exposure to light induces gradual cleavage of the Mob group, necessitating amber glass packaging.
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthesis methods for L-Cysteine, N-Boc-S-PMB, and how is purity ensured?
The compound is synthesized via a two-step protection strategy:
- Amino Protection : The amino group of L-cysteine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .
- Thiol Protection : The thiol group is then protected with 4-methoxybenzyl chloride (PMB-Cl) under inert conditions (N₂ atmosphere) using a base like triethylamine in anhydrous DMF or dichloromethane .
- Purification : Crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Purity is confirmed by HPLC (>95%) and melting point analysis .
Q. Table 1: Key Reagents and Conditions
| Step | Reagent | Solvent | Temperature | Purification Method |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O | 0–25°C | Extraction, rotary evaporation |
| PMB Protection | PMB-Cl, Et₃N | DMF | 0–5°C | Column chromatography |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) :
- Mass Spectrometry (MS) :
- ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc or PMB groups) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Functional Group | Signature |
|---|---|---|
| ¹H NMR | Boc tert-butyl | δ 1.4 ppm (s, 9H) |
| IR | PMB methoxy | 1250 cm⁻¹ |
| MS | Molecular ion | m/z = [Calculated MW + H] |
Advanced Research Questions
Q. How does this compound participate in silver nitrate gelation, and what experimental parameters influence gel stability?
- Role in Gelation : The thioether (S-PMB) and Boc groups modulate coordination with Ag⁺ ions, forming supramolecular networks. The PMB group enhances hydrophobicity, stabilizing the gel .
- Critical Parameters :
- Contradictions : Discrepancies in gel stability across studies may arise from variations in solvent polarity or residual moisture, which disrupt Ag-S bonding .
Q. What are the challenges in selectively deprotecting N-Boc and S-PMB groups during peptide synthesis?
- N-Boc Deprotection : Requires strong acids (e.g., TFA or HCl in dioxane) but risks premature PMB cleavage .
- S-PMB Deprotection : Achieved via oxidation (e.g., H₂O₂) or strong acids (TFA with scavengers like anisole). Competing side reactions (e.g., disulfide formation) must be monitored via LC-MS .
- Methodological Solution : Use stepwise deprotection:
Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR peak shifts) for this compound?
Q. Table 3: IR vs. Raman for Thiol/Thioether Analysis
| Technique | S-H Stretch (cm⁻¹) | S-S Stretch (cm⁻¹) |
|---|---|---|
| IR | 2550–2600 | 500–550 |
| Raman | Not observed | 510–530 (strong) |
Q. What is the compound’s role in enzyme inhibition studies, and how does its structure influence activity?
- Competitive Inhibition : The Boc-PMB cysteine analog inhibits homoserine dehydrogenase (HSD) by binding to the NAD⁺ active site (Ki = 0.089 mM), mimicking natural substrates .
- Structural Insights : The PMB group’s hydrophobicity enhances binding to enzyme pockets, while Boc sterically hinders cofactor (NAD⁺) access .
- Experimental Design : Use kinetic assays (e.g., UV-Vis monitoring NADH depletion) with varying inhibitor concentrations .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?
- Thermal Stability : Degrades above 40°C (TGA/DSC data), with PMB cleavage initiating at 120°C .
- pH Sensitivity : Stable at pH 4–7; acidic conditions (<pH 3) hydrolyze Boc, while alkaline conditions (>pH 9) oxidize PMB .
- Storage Recommendations : Lyophilize and store at –20°C under argon, with desiccants to prevent hydrolysis .
Q. What advanced applications exist for this compound in material science or drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
